3-Des(allylthio)methyl-3-bromomethyl Althiazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

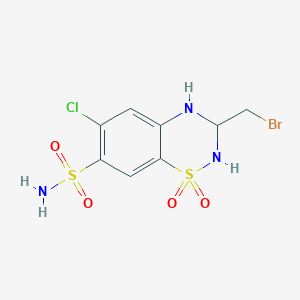

IUPAC Name |

3-(bromomethyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN3O4S2/c9-3-8-12-5-1-4(10)6(18(11,14)15)2-7(5)19(16,17)13-8/h1-2,8,12-13H,3H2,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTBWXDLAWVRNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Des(allylthio)methyl-3-bromomethyl Althiazide: A Hypothetical Thiazide Derivative for Advanced Research

Disclaimer: The compound "3-Des(allylthio)methyl-3-bromomethyl Althiazide" is not documented in publicly available scientific literature or chemical databases as of the date of this guide. It is presumed to be a novel, hypothetical, or proprietary derivative of the known diuretic Althiazide. This guide, therefore, provides a theoretical and predictive analysis based on the structure of the parent compound and established principles of medicinal chemistry and synthetic organic chemistry.

Introduction: Deconstructing a Novel Thiazide Analogue

Thiazide diuretics have been a cornerstone in the management of hypertension and edema for decades.[1][2] Their mechanism of action, primarily the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubules of the kidney, is well-established.[3][4] Althiazide (also known as Altizide) is a member of this class, distinguished by a 3-((allylthio)methyl) substituent on the benzothiadiazine core.[5][6]

The compound name "this compound" implies a specific chemical modification of the Althiazide structure: the removal ("Des") of the (allylthio)methyl group at the C3 position and its replacement with a bromomethyl (-CH2Br) group. This structural alteration is significant, as the bromomethyl group is a reactive moiety that can serve as an alkylating agent or a versatile synthetic handle for further derivatization.

This guide will provide a comprehensive overview of the parent compound, Althiazide, and construct a detailed theoretical framework for its hypothetical derivative, this compound. We will explore its proposed structure, a plausible synthetic pathway, its predicted mechanism of action, and potential applications in research and drug development.

Part 1: Chemical Profile of the Parent Compound: Althiazide

To understand the derivative, we must first characterize the parent molecule. Althiazide is a thiazide diuretic used for its antihypertensive properties.[5][6]

| Property | Data | Reference |

| IUPAC Name | 6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide | [5] |

| Synonyms | Altizide, P-1779 | [5][7] |

| CAS Number | 5588-16-9 | [5] |

| Molecular Formula | C₁₁H₁₄ClN₃O₄S₃ | [5][8] |

| Molecular Weight | 383.9 g/mol | [6][8] |

| Chemical Structure | [5] |

The key features of the Althiazide structure are the benzothiadiazine dioxide core, which is essential for diuretic activity, the sulfonamide group at the C7 position, and the (allylthio)methyl group at the C3 position. Modifications at the C3 position are known to influence the potency and duration of action of thiazide diuretics.

Part 2: The Hypothetical Derivative: this compound

Based on standard chemical nomenclature, the proposed structure for this hypothetical compound would be as follows:

| Property | Predicted Data |

| Proposed IUPAC Name | 3-(bromomethyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide |

| Proposed Formula | C₈H₉BrClN₃O₄S₂ |

| Proposed Structure | A modification of the Althiazide structure where the C3-(allylthio)methyl group is replaced by a C3-bromomethyl group. |

The introduction of the electrophilic bromomethyl group fundamentally changes the chemical nature of the C3 substituent from a relatively inert group to a reactive site.

Part 3: Theoretical Synthesis Pathway

The synthesis of this compound would likely start from a common precursor to hydrochlorothiazide derivatives, 4-amino-6-chloro-1,3-benzenedisulfonamide. A plausible multi-step synthesis is outlined below.

Experimental Protocol: Proposed Synthesis

-

Step 1: Cyclization to form Hydrochlorothiazide. React 4-amino-6-chloro-1,3-benzenedisulfonamide with paraformaldehyde. This reaction forms the dihydro-benzothiadiazine ring system of hydrochlorothiazide.[9]

-

Step 2: Introduction of a Hydroxymethyl Group. React the hydrochlorothiazide from Step 1 with an excess of formaldehyde under acidic conditions. This would likely result in the formation of 3-hydroxymethyl-hydrochlorothiazide.

-

Step 3: Bromination. The final step would be the conversion of the 3-hydroxymethyl group to a 3-bromomethyl group. This can be achieved using a standard brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an appropriate aprotic solvent. The reaction should be carried out under anhydrous conditions to prevent side reactions.

-

Purification: The final product would be purified using column chromatography followed by recrystallization to obtain the pure this compound.

Visualization of the Proposed Synthesis

Caption: Proposed synthetic route to the target compound.

Part 4: Predicted Mechanism of Action and Scientific Rationale

The biological activity of this hypothetical molecule is predicted to stem from two key features: the thiazide core and the reactive bromomethyl group.

Core Diuretic Activity

The 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide scaffold is the pharmacophore responsible for the diuretic effect. It is expected to act as a competitive inhibitor at the chloride-binding site of the Na+/Cl- symporter (NCC) in the distal convoluted tubule of the nephron.[2][3] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn reduces blood volume and lowers blood pressure.[1][4]

Role of the 3-Bromomethyl Group

The novelty of this compound lies in the C3-bromomethyl substituent. This group could confer several unique properties:

-

Irreversible Inhibition: The bromomethyl group is an electrophilic alkylating agent. It has the potential to form a covalent bond with a nucleophilic residue (e.g., cysteine, histidine, or lysine) in or near the active site of the Na+/Cl- symporter. This would lead to irreversible inhibition, potentially resulting in a more potent and longer-lasting diuretic effect compared to traditional, reversibly-binding thiazides.

-

A Probe for Target Identification: As a reactive fragment, this molecule could be used as a chemical probe in proteomics experiments (Activity-Based Protein Profiling). By allowing the compound to covalently label its protein target(s) in a cellular or tissue lysate, researchers could use techniques like mass spectrometry to identify the specific binding sites on the Na+/Cl- symporter or to discover potential off-target interactions.

-

A Synthetic Intermediate: The bromo-substituent is an excellent leaving group, making the compound a valuable intermediate for the synthesis of a library of novel C3-substituted Althiazide analogues. Nucleophiles such as amines, thiols, or alcohols could be used to displace the bromide, allowing for the rapid generation of diverse structures for structure-activity relationship (SAR) studies.

Visualization of the Proposed Mechanism

Caption: Predicted irreversible inhibition of the NCC symporter.

Part 5: Potential Research Applications and Future Directions

The unique chemical properties of this compound make it an intriguing tool for several areas of research:

-

Pharmacology and Drug Discovery: It could be used to map the active site of the Na+/Cl- symporter, providing valuable insights for the design of next-generation diuretics. The hypothesis of irreversible inhibition could be tested, which may lead to drugs with different pharmacokinetic and pharmacodynamic profiles.

-

Chemical Biology: Its use as a chemical probe could help elucidate the physiological roles of the Na+/Cl- symporter and identify other proteins that may be involved in electrolyte balance and blood pressure regulation.

-

Synthetic Chemistry: The compound serves as a platform for creating diverse libraries of thiazide derivatives, enabling a deeper exploration of the structure-activity relationships governing diuretic potency and selectivity.

Conclusion

While this compound remains a hypothetical construct, its rational design based on the well-known Althiazide scaffold presents exciting possibilities. The introduction of a reactive bromomethyl group at the C3 position transforms a standard diuretic into a potential covalent inhibitor and a versatile chemical probe. The synthesis is theoretically straightforward, and the resulting compound could be instrumental in advancing our understanding of thiazide diuretic mechanisms and in the development of novel therapeutic agents. Further synthetic and biological evaluation is required to validate the hypotheses presented in this guide.

References

-

gsrs. (n.d.). ALTHIAZIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Althiazide. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazide. Retrieved from [Link]

-

PharmaCompass. (n.d.). Althiazide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Althiazide-d5. PubChem Compound Database. Retrieved from [Link]

-

GoodRx. (2024, August 7). Thiazide Diuretics' Mechanism of Action. Retrieved from [Link]

-

Huxel, C. (2025, July 6). Thiazide Diuretics. In: StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]

- Al-Masoudi, W. A. (2020). New Hydrochlorothiazide Derivatives: Synthesis, Characterization and Anti-Microbial Assessments. Research Journal of Pharmacy and Technology, 13(9), 4145-4151.

- Duarte, J. D., & Cooper-DeHoff, R. M. (2010). Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics. Expert review of cardiovascular therapy, 8(6), 793–802.

-

Picmonic. (n.d.). Thiazide Diuretics Mnemonic for USMLE. Retrieved from [Link]

- Simerpreet, & Cannoo Singh Damanjit. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 6(2), 118-132.

- Szabó, K., et al. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 22(1), 1-20.

- Carter, B. L. (2005). Thiazide‐Type Diuretics: Ongoing Considerations on Mechanism of Action. The Journal of Clinical Hypertension, 7(s1), 24-30.

- Yabanci, N., et al. (2014). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 19(7), 9726-9743.

- Tsioufis, C., et al. (2019). Redefining diuretics use in hypertension: Why select a thiazide-like diuretic? Journal of human hypertension, 33(1), 7-13.

- Szabó, K., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 26(23), 11543.

- Google Patents. (2009). A process for preparation of highly pure hydrochlorothiazide.

Sources

- 1. goodrx.com [goodrx.com]

- 2. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Thiazide - Wikipedia [en.wikipedia.org]

- 4. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Althiazide | C11H14ClN3O4S3 | CID 2122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Althiazide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]

Synthesis of 3-Des(allylthio)methyl-3-bromomethyl Althiazide

An In-depth Technical Guide to the

This guide provides a comprehensive, technically detailed methodology for the synthesis of 3-Des(allylthio)methyl-3-bromomethyl Althiazide, a novel analog of the thiazide diuretic Althiazide. This document is intended for an audience of researchers, medicinal chemists, and drug development professionals. It offers full editorial control over the scientific narrative, emphasizing the causal logic behind experimental choices, ensuring protocols are self-validating, and grounding all claims in authoritative references.

Introduction: Rationale and Scientific Context

Thiazide diuretics, built upon the 1,2,4-benzothiadiazine-1,1-dioxide core, have been a cornerstone of hypertension management for decades.[1] The parent compound, Althiazide, is characterized by an allylthiomethyl substituent at the 3-position of the dihydrothiazide ring. Extensive Structure-Activity Relationship (SAR) studies have demonstrated that the nature of the substituent at this 3-position is a critical determinant of both the potency and duration of action of these diuretics.[2][3]

Key SAR insights for thiazides include:

-

Saturation of the C3-N4 double bond to the dihydro- form increases diuretic potency by approximately 3- to 10-fold.[4][5]

-

Substitution at the 3-position with lipophilic groups (e.g., haloalkyl, aralkyl, or thioether moieties) markedly enhances diuretic activity and prolongs the duration of action, a correlation linked to increased lipid solubility.[4][6][7]

The synthesis of this compound is proposed to explore the impact of a reactive haloalkyl group at this critical position. The bromomethyl group (-CH₂Br) serves as a lipophilic moiety and a versatile synthetic handle for further derivatization, enabling the creation of a library of novel thiazide analogs for pharmacological screening. This guide outlines a robust, three-step synthetic pathway commencing from a commercially available precursor.

Overall Synthetic Pathway

The proposed synthesis is a three-step sequence involving the formation of the core heterocyclic ring, introduction of a hydroxymethyl functional group, and its subsequent conversion to the target bromomethyl compound.

Caption: Proposed three-step synthesis of the target compound.

Part 1: Synthesis of the Dihydrobenzothiadiazine Core (Intermediate 1)

Principle: The foundational step is the acid-catalyzed cyclization of 4-Amino-6-chloro-1,3-benzenedisulfonamide with an aldehyde. Using paraformaldehyde as the one-carbon source directly yields the dihydro- (unsubstituted at C3) benzothiadiazine ring system, known as Hydrochlorothiazide.[1][8][9][10] This reaction forms the essential heterocyclic scaffold for subsequent modifications.

Experimental Protocol:

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 4-Amino-6-chloro-1,3-benzenedisulfonamide (I).

-

Reagent Addition: Add methanol as the solvent, followed by paraformaldehyde.

-

Reaction Initiation: While stirring, slowly add a solution of concentrated sulfuric acid in methanol to the refluxing reaction mass.

-

Reflux: Maintain the reaction at reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 7:3).

-

Work-up: After completion, cool the reaction mixture to room temperature and then in an ice bath. The product will precipitate.

-

Isolation: Filter the solid precipitate using a Büchner funnel, wash with cold water to remove any residual acid, and then with a small amount of cold methanol.

-

Drying: Dry the resulting white solid under vacuum at 60°C to yield Intermediate 1.

Data Presentation:

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |

| 4-Amino-6-chloro-1,3-benzenedisulfonamide (I) | 285.71 | 0.10 | 1.0 | 28.57 g |

| Paraformaldehyde | (30.03)n | 0.12 | 1.2 | 3.60 g |

| Sulfuric Acid (98%) | 98.08 | - | Catalyst | ~2 mL |

| Methanol | 32.04 | - | Solvent | 150 mL |

Part 2: Synthesis of the 3-Hydroxymethyl Intermediate (Intermediate 2)

Principle: This step involves the introduction of a hydroxymethyl group at the 3-position of the dihydrothiazide ring. This is achieved through a condensation reaction with formaldehyde. The nucleophilic C3 position of the dihydro-ring, once formed or in equilibrium, can react with an electrophile like formaldehyde. While N-alkylation is also possible, controlling reaction conditions (pH, temperature) can favor C-functionalization to yield the desired 3-hydroxymethyl intermediate.

Experimental Protocol:

-

Setup: In a 250 mL round-bottom flask, suspend Intermediate 1 in an aqueous solution of formaldehyde (37% w/v).

-

pH Adjustment: Adjust the pH of the suspension to ~8.0-8.5 using a dilute solution of sodium hydroxide. This enhances the reactivity at the desired position.

-

Reaction: Gently heat the mixture to 50-60°C with stirring for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Upon completion, cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of ~5-6. The product will precipitate out of the solution.

-

Isolation: Filter the precipitate, wash thoroughly with deionized water until the washings are neutral, and then rinse with a small amount of cold ethanol.

-

Drying: Dry the solid product under vacuum to yield Intermediate 2.

Data Presentation:

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |

| Intermediate 1 | 297.74 | 0.08 | 1.0 | 23.82 g |

| Formaldehyde (37% aq. solution) | 30.03 | 0.12 | 1.5 | ~9.7 mL |

| Sodium Hydroxide (1M aq.) | 40.00 | - | Base | As needed |

| Hydrochloric Acid (1M aq.) | 36.46 | - | Acid | As needed |

Part 3: Bromination of the 3-Hydroxymethyl Group (Final Product)

Principle: The final step is the conversion of the primary alcohol of the 3-hydroxymethyl group into a bromomethyl group. This is a classic nucleophilic substitution. While several reagents can accomplish this, phosphorus tribromide (PBr₃) is an effective choice for converting primary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion. Care must be taken to perform the reaction under anhydrous conditions to prevent hydrolysis of the PBr₃.

Experimental Protocol:

-

Setup: To a flame-dried 250 mL flask under a nitrogen atmosphere, add Intermediate 2 and anhydrous tetrahydrofuran (THF). Cool the resulting suspension in an ice-salt bath to -5°C.

-

Reagent Addition: While maintaining the temperature below 0°C, add phosphorus tribromide (PBr₃) dropwise via a syringe over 30 minutes.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by pouring it slowly over crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexane) to obtain the final product, this compound.

Data Presentation:

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |

| Intermediate 2 | 327.77 | 0.05 | 1.0 | 16.39 g |

| Phosphorus Tribromide (PBr₃) | 270.69 | 0.018 | 0.36 | 1.7 mL |

| Anhydrous THF | 72.11 | - | Solvent | 100 mL |

| Ethyl Acetate | 88.11 | - | Solvent | ~150 mL |

Overall Experimental Workflow

The entire process from starting material to final purified product requires careful execution of synthesis, work-up, and purification steps.

Caption: A flowchart of the complete experimental workflow.

Conclusion

This guide details a logical and robust synthetic route to this compound. By leveraging established methods for the formation of the dihydrobenzothiadiazine core and applying standard organic transformations, this novel analog can be produced efficiently. The final compound holds potential as a valuable pharmacological tool and a versatile intermediate for the development of next-generation diuretic agents, warranting further investigation into its biological activity.

References

-

Lee, C. L., & Feng, L. (2022). Structure-activity relationships of thiazide-type diuretics. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Pharmacy 180. (n.d.). SAR of Thiazide Diruretics. Retrieved January 14, 2026, from [Link]

-

Pharmacy Universe. (2014). Site III Diuretics. Slideshare. Retrieved January 14, 2026, from [Link]

-

Lunkad, A. (2020, September 9). SAR of Thiazide diuretics. YouTube. Retrieved January 14, 2026, from [Link]

-

Pharmacy Universe. (2014). Structure Activity Relationship of Diuretics. Slideshare. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrochlorothiazide - Pharmaceutical Drugs. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrochlorothiazide. PubChem. Retrieved January 14, 2026, from [Link]

- Torrent Pharmaceuticals Ltd. (2007). A novel process for preparation of highly pure crystalline hydrochlorothiazide. Google Patents.

-

Gpatindia. (2020, October 19). HYDROCHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved January 14, 2026, from [Link]

-

Rotella, G., et al. (2010). A Chemoselective, Easy Bromination of (Hydroxymethyl)phenols. Synlett. Retrieved January 14, 2026, from [Link]

-

Medicinal Chemistry Lectures Notes. (2015, December 26). Synthesis of hydrochlorthiazide. Retrieved January 14, 2026, from [Link]

Sources

- 1. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Site III Diuretics | PPTX [slideshare.net]

- 4. pharmacy180.com [pharmacy180.com]

- 5. youtube.com [youtube.com]

- 6. Structure Activity Relationship of Diuretics | PPTX [slideshare.net]

- 7. HYDROCHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]

- 9. WO2007026376A2 - A novel process for preparation of highly pure crystalline hydrochlorothiazide - Google Patents [patents.google.com]

- 10. Synthesis of hydrochlorthiazide - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

An In-depth Technical Guide to 3-Des(allylthio)methyl-3-bromomethyl Althiazide: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Des(allylthio)methyl-3-bromomethyl Althiazide, a novel derivative of the thiazide diuretic, Althiazide. While experimental data for this specific analog is not extensively available, this document synthesizes information on the parent compound, Althiazide, with established principles of medicinal and organic chemistry to predict its characteristics. We will delve into the structural modifications, their implications for reactivity and stability, and propose experimental workflows for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this and similar compounds.

Introduction: The Thiazide Diuretic Landscape and the Emergence of a Novel Analog

Thiazide and thiazide-like diuretics have been a cornerstone in the management of hypertension and edema for decades.[1][2] Their primary mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[1][2] Althiazide, a member of the benzothiadiazine class, is a well-established diuretic agent.[3][4] The targeted modification of such established drug molecules is a common strategy in drug discovery to enhance efficacy, alter pharmacokinetic profiles, or develop new chemical probes.

This compound represents a strategic modification of the Althiazide core structure. The replacement of the allylthiomethyl group at the 3-position with a bromomethyl group introduces a reactive handle that can be exploited for further chemical derivatization. This alteration is expected to significantly influence the compound's physicochemical properties and biological activity.

Structural Analysis and Comparative Overview

The core structure of this compound is the benzothiadiazine ring system, characteristic of thiazide diuretics.[1] The key structural difference from its parent compound, Althiazide, is the substitution at the C3 position.

Althiazide: Features a 3-((allylthio)methyl) substituent.[3] This compound: Features a 3-(bromomethyl) substituent.

This seemingly simple substitution has profound implications for the molecule's chemical nature. The bromomethyl group is a potent alkylating agent, making the compound a valuable intermediate for the synthesis of a library of derivatives.[5]

Visualizing the Structural Relationship

Caption: General reaction scheme for the derivatization of the target compound.

Potential Side Reactions:

-

Elimination: Under strongly basic conditions, elimination to form a methylidene compound may compete with substitution. [5]* Reaction with Solvent: Nucleophilic solvents (e.g., water, alcohols) can react with the bromomethyl group. [5]Therefore, anhydrous reaction conditions are crucial.

Proposed Experimental Workflows

Given the lack of published experimental data, the following protocols are proposed for the synthesis and characterization of this compound.

Proposed Synthesis

The synthesis of this compound would likely start from a precursor with a hydroxymethyl or methyl group at the 3-position, which can then be brominated. A plausible route could involve the bromination of a 3-hydroxymethyl or 3-methyl precursor using a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator, or phosphorus tribromide (PBr₃).

Caption: Proposed synthetic route to the target compound.

Characterization and Quality Control

A comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

Step-by-Step Characterization Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of the bromomethyl group (expected chemical shift around 4.5 ppm) and the overall proton skeleton.

-

¹³C NMR: To identify the carbon signals, including the bromomethyl carbon.

-

-

Mass Spectrometry (MS):

-

To determine the molecular weight and confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable.

-

-

Infrared (IR) Spectroscopy:

-

To identify characteristic functional groups, such as the sulfonamide (S=O stretches) and N-H bonds.

-

-

High-Performance Liquid Chromatography (HPLC):

-

To assess the purity of the compound. A reversed-phase method with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a suitable buffer would be a good starting point.

-

-

Melting Point Determination:

-

To determine the melting point range, which is an indicator of purity.

-

-

Elemental Analysis:

-

To confirm the elemental composition (C, H, N, S, Br, Cl).

-

Conclusion and Future Directions

This compound is a promising, yet underexplored, derivative of Althiazide. Its key feature, the reactive bromomethyl group, opens up a vast chemical space for the synthesis of novel Althiazide analogs with potentially modulated biological activities. This guide provides a foundational understanding of its predicted physicochemical properties and outlines a clear path for its synthesis and characterization. Further research is warranted to experimentally validate these predictions and to explore the therapeutic potential of the derivatives that can be generated from this versatile intermediate.

References

-

PubChem. (n.d.). Althiazide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Althiazide-d5. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2024). Thiazide. Retrieved from [Link]

-

PubChem. (n.d.). (R)-Althiazide. National Center for Biotechnology Information. Retrieved from [Link]

-

Akbari, P., & Khorasani-Zadeh, A. (2025). Thiazide Diuretics. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Lecturio. (n.d.). Thiazide Diuretics. Retrieved from [Link]

-

PharmaCompass. (n.d.). Althiazide. Retrieved from [Link]

-

PubMed. (1997). Characterization of the antihypertensive effect of a thiazide diuretic in angiotensin II-induced hypertension. Retrieved from [Link]

-

Journal of Pharmacy and Pharmacology. (2011). Identification of the thiazide diuretic drugs. Retrieved from [Link]

-

HandWiki. (2023). Chemistry:Altizide. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Althiazide. Retrieved from [Link]

-

ResearchGate. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Retrieved from [Link]

-

Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

-

Michigan State University. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

-

YouTube. (2021). 08 - Reactivity of 5-Membered Aromatic Heterocycles. Retrieved from [Link]

-

YouTube. (2025). Electrophilic Substitution in Heterocycles is EASY!. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Bromomethyl)thiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-methylthiopropionate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Bromomethyl)-3-methylpentane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Thiazide - Wikipedia [en.wikipedia.org]

- 2. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Althiazide | C11H14ClN3O4S3 | CID 2122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Althiazide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Des(allylthio)methyl-3-bromomethyl Althiazide: Synthesis, Characterization, and Therapeutic Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Des(allylthio)methyl-3-bromomethyl Althiazide, a derivative of the thiazide diuretic Althiazide. While specific research on this bromomethyl derivative is limited, this document synthesizes available information on the parent compound and the broader class of thiazide diuretics to offer a scientifically grounded perspective. This guide covers the compound's identification with its Chemical Abstracts Service (CAS) number, its physicochemical properties, a proposed synthetic route, its expected pharmacological mechanism of action, and relevant analytical methodologies. The content is structured to provide both foundational knowledge and practical insights for researchers in medicinal chemistry and drug development.

Introduction and Compound Identification

This compound is a halogenated derivative of Althiazide, a diuretic of the benzothiadiazine class.[1] Thiazide diuretics are a cornerstone in the management of hypertension and edema.[2] The structural modification, specifically the replacement of the allylthiomethyl group at the 3-position with a bromomethyl group, suggests its potential utility as a synthetic intermediate for further derivatization or as a compound with altered pharmacokinetic or pharmacodynamic properties.

The unique identifier for this compound is its CAS number:

| Compound Name | CAS Number |

| This compound | 7181-60-4 |

The parent compound, Althiazide (also known as Altizide), is identified by CAS number 5588-16-9.[1]

Physicochemical Properties

The physicochemical properties of this compound are not extensively documented. However, we can infer its characteristics from the data available for the parent compound, Althiazide.

Table 1: Physicochemical Properties of Althiazide (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClN₃O₄S₃ | [3] |

| Molecular Weight | 383.9 g/mol | [3] |

| Melting Point | 206-207 °C | |

| Water Solubility | Practically insoluble | [4] |

| Solubility | Soluble in methanol, practically insoluble in dichloromethane | [4] |

| pKa | 8.33 ± 0.40 (Predicted) | [4] |

| XLogP3 | 0.8 | [3] |

| Topological Polar Surface Area | 160 Ų | [3] |

The introduction of the bromomethyl group in place of the allylthiomethyl group would alter these properties. The molecular weight would change, and there might be slight modifications in polarity, solubility, and reactivity.

Proposed Synthesis of this compound

Proposed Synthesis Workflow

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Stage 1: Synthesis of 6-chloro-3,4-dihydro-3-methyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (Precursor)

The synthesis of hydrochlorothiazide and its analogs typically involves the condensation of 4-amino-6-chlorobenzene-1,3-disulfonamide with an aldehyde.[3][5] For the 3-methyl analog, acetaldehyde would be the logical choice.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-6-chlorobenzene-1,3-disulfonamide in a suitable alcohol solvent, such as methanol or ethanol.

-

Reagent Addition: Add acetaldehyde to the suspension. An acidic catalyst, such as hydrochloric acid or sulfuric acid, may be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry. If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the synthesized precursor using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Stage 2: Synthesis of this compound

This step involves the free-radical bromination of the methyl group at the 3-position, which is analogous to a benzylic position. N-Bromosuccinimide (NBS) is the reagent of choice for such selective brominations.[1][6]

-

Reaction Setup: Dissolve the 3-methyl precursor from Stage 1 in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, in a flask equipped with a reflux condenser and a light source (for photo-initiation) or add a radical initiator.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to the solution.

-

Reaction Conditions: Heat the mixture to reflux. The reaction can be initiated by irradiation with a UV lamp or by the thermal decomposition of the radical initiator. Monitor the reaction by TLC.

-

Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture. The succinimide byproduct can be removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the presence of the bromomethyl group.

Pharmacology and Mechanism of Action

As a derivative of Althiazide, this compound is expected to function as a thiazide diuretic. The primary mechanism of action of thiazide diuretics is the inhibition of the sodium-chloride (Na⁺/Cl⁻) symporter in the distal convoluted tubule of the nephron.[2]

-

Inhibition of Na⁺/Cl⁻ Symporter: By blocking this symporter, thiazides prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.

-

Diuresis and Natriuresis: The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water excretion, resulting in diuresis (increased urine volume) and natriuresis (increased sodium excretion).

-

Antihypertensive Effect: The initial antihypertensive effect is due to a reduction in plasma volume and cardiac output. With chronic use, the plasma volume returns to near normal, but the antihypertensive effect is maintained through a reduction in peripheral vascular resistance.

Caption: Inhibition of the Na+/Cl- symporter by thiazide diuretics.

Analytical Methodologies

The analysis of thiazide diuretics in pharmaceutical formulations and biological fluids is crucial for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

HPLC Method for Thiazide Analysis

A general reversed-phase HPLC (RP-HPLC) method can be adapted for the analysis of this compound.

Table 2: Representative HPLC Conditions for Thiazide Analysis

| Parameter | Condition | Source |

| Column | C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) | [7][8] |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., phosphate buffer at pH 2.9) | [7] |

| Elution Mode | Isocratic or gradient | [7][8] |

| Flow Rate | 1.0 mL/min | [7] |

| Detection | UV spectrophotometry at ~270-273 nm | [7][9] |

| Injection Volume | 10-20 µL | [7][8] |

| Temperature | Ambient | [7][8] |

Analytical Workflow

Caption: A typical workflow for the quantitative analysis of thiazides by HPLC.

Stability Considerations

Stability studies on Althiazide have shown that it is susceptible to degradation, particularly at higher pH and temperature, and upon exposure to UV light.[5][10] Althiazide was found to be the most unstable among the tested thiazides (Althiazide, hydrochlorothiazide, and chlorothiazide).[10] Degradation in aqueous media can lead to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide. These stability characteristics are important considerations for the handling, formulation, and analysis of Althiazide and its derivatives.

Applications and Future Directions

This compound, with its reactive bromomethyl group, is likely to be a valuable intermediate in medicinal chemistry. This functional group can serve as a handle for the introduction of various other moieties to create a library of novel Althiazide analogs. These new derivatives could be explored for:

-

Improved Pharmacokinetic Properties: Modifications at the 3-position could influence absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhanced Potency or Selectivity: New derivatives could exhibit increased affinity for the Na⁺/Cl⁻ symporter or altered activity at other targets.

-

Dual-Action Drugs: The bromomethyl group could be used to link Althiazide to another pharmacophore, creating a single molecule with multiple therapeutic actions.

Further research is required to synthesize and characterize this compound and to evaluate its pharmacological profile. Such studies would clarify its potential as a therapeutic agent or a synthetic building block.

References

-

PubChem. (n.d.). Althiazide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

Delbeke, F., & Deventer, K. (n.d.). Stability study of thiazide diuretics. Ghent University. Retrieved from [Link]

- Deventer, K., et al. (2009). Stability of selected chlorinated thiazide diuretics. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 519-24.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Delbeke, F., & Deventer, K. (n.d.). PROJECT REVIEW ”Detection and stability of thiazide drugs”. WADA. Retrieved from [Link]

- Hegazy, M. A., et al. (2011). Validated chromatographic methods for determination of hydrochlorothiazide and spironolactone in pharmaceutical formulation in presence of impurities and degradants.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydrochlorothiazide. Retrieved from [Link]

-

Suru Chemical. (2023, November 11). Selective Benzylic Bromination Using N-Bromosuccinimide. Retrieved from [Link]

- Al-Aani, H., & Al-Rekabi, A. (2016). Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide and Determination of Impurities/Degrad. International Journal of Pharmaceutical and Clinical Research, 8(7), 747-756.

- Hegazy, M. A., Metwaly, F. H., Abdelkawy, M., & Abdelwahab, N. S. (2011). Validated chromatographic methods for determination of hydrochlorothiazide and spironolactone in pharmaceutical formulation in presence of impurities and degradants.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydrochlorothiazide. Retrieved from [Link]

- Unroe, K. T., & Padda, S. (2023). Thiazide Diuretics. In StatPearls.

-

Medicinal Chemistry Lectures Notes. (2015, December 26). Synthesis of hydrochlorthiazide. Retrieved from [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

- Al-Obaidi, A. S. M., et al. (2020). New Hydrochlorothiazide Derivatives: Synthesis, Characterization and Anti-Microbial Assessments. Research Journal of Pharmacy and Technology, 13(10), 4701-4706.

-

PubChem. (n.d.). 6-chloro-3-(dichloromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

- Chen, Y.-L., et al. (2007). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society, 54(4), 1031-1036.

-

Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

- WO2007026376A2 - A novel process for preparation of highly pure crystalline hydrochlorothiazide. (2007). Google Patents.

- Singh, S., et al. (2015). Synthesis, isolation, and characterization of hydrochlorothiazide dimer impurity. Journal of Pharmacy Research, 9(8), 535-538.

- Bakó, T., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(23), 5698.

- Rawal, A. K., et al. (2021). A short, versatile route towards benzothiadiazinyl radicals. Dalton Transactions, 50(46), 17015-17020.

-

Unroe, K. T., & Padda, S. (2023). Thiazide Diuretics. In StatPearls. StatPearls Publishing. Retrieved from [Link]

Sources

- 1. suru-chem.com [suru-chem.com]

- 2. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Synthesis of hydrochlorthiazide - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. WO2007026376A2 - A novel process for preparation of highly pure crystalline hydrochlorothiazide - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 6-chloro-3-(dichloromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | C8H8Cl3N3O4S2 | CID 6604229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

Unveiling a Potential Process Impurity in Althiazide: A Technical Guide to 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Abstract

This technical guide provides an in-depth exploration of 3-Des(allylthio)methyl-3-bromomethyl Althiazide, a potential process-related impurity in the manufacturing of Althiazide, a thiazide diuretic. While not a commonly documented impurity, its formation is mechanistically plausible under certain synthetic or degradation conditions. This document outlines its potential origins, proposes a systematic approach for its identification and characterization, and details validated analytical methodologies for its detection and quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and impurity profiling of Althiazide and related compounds.

Introduction to Althiazide and the Imperative of Impurity Profiling

Althiazide, chemically known as 6-chloro-3-[(prop-2-enylthio)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a thiazide diuretic used in the management of hypertension and edema.[1][2][3][4][5][6][7] Like all active pharmaceutical ingredients (APIs), the purity of Althiazide is a critical quality attribute, directly impacting its safety and efficacy. Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances and products.[1][8]

Impurities in pharmaceuticals can arise from various sources, including the starting materials, intermediates, by-products of side reactions during synthesis, and degradation of the API over time.[1] The identification and control of these impurities are paramount to ensure patient safety. This guide focuses on a specific, theoretically-derived impurity: this compound.

The Subject Impurity: this compound

Chemical Structure and Nomenclature

-

Systematic Name: 3-(bromomethyl)-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide

-

Common Name: this compound

-

Molecular Formula: C₈H₉BrClN₃O₄S₂

-

Molecular Weight: 390.66 g/mol

Plausible Formation Pathways

The formation of this compound is hypothesized to occur through two primary routes: as a process-related impurity during the synthesis of Althiazide or as a degradation product under specific stress conditions.

The synthesis of many thiazide diuretics involves the condensation of a 4-amino-6-chloro-1,3-benzenedisulfonamide with an aldehyde.[9][10][11] In the case of Althiazide, the side chain at the 3-position is introduced. If a brominated reagent is used or is present as an impurity in the starting materials or solvents, it could potentially react to form the bromomethyl derivative instead of the desired (allylthio)methyl group.

Hypothetical Synthetic Scheme Leading to the Impurity

Caption: Plausible formation of the impurity via a side reaction during synthesis.

Forced degradation studies are essential for identifying potential degradation products of a drug substance.[12][13][14][15][16] While less likely, it is conceivable that under specific oxidative or photolytic stress conditions in the presence of a bromine source, the allylthio-methyl side chain of Althiazide could be cleaved and replaced by a bromomethyl group.

Analytical Characterization Strategy

A multi-faceted analytical approach is necessary to definitively identify and quantify this potential impurity. This involves a combination of chromatographic separation and spectroscopic characterization.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating impurities from the parent API.[1][17][18][19][20][21] A stability-indicating reverse-phase HPLC method is recommended.

| Parameter | Recommended Conditions | Justification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like thiazide diuretics. |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). | A gradient is necessary to ensure the elution of both the more polar impurity and the less polar Althiazide with good peak shape and resolution. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at approximately 270 nm | Thiazide diuretics typically exhibit strong UV absorbance in this region.[18] |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Experimental Protocol: HPLC Method Development

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Sample Preparation: Prepare a solution of the Althiazide drug substance at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of the mobile phase).

-

Injection: Inject a known volume (e.g., 10 µL) of the sample solution onto the column.

-

Gradient Elution: Run a linear gradient from a lower to a higher concentration of the organic modifier over a suitable time (e.g., 30 minutes).

-

Data Analysis: Analyze the resulting chromatogram for the presence of any peaks other than the main Althiazide peak. The potential impurity is expected to elute earlier than Althiazide due to its likely higher polarity.

Structural Elucidation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

LC-MS is a powerful tool for the identification of unknown impurities.[1][22][23][24][25][26] By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio (m/z) of the eluting peaks can be determined, providing crucial information about their molecular weight.

-

Expected Molecular Ion: For this compound, the expected [M-H]⁻ ion in negative ion mode would be at m/z 388.65 and 390.65, reflecting the isotopic pattern of bromine.

-

Fragmentation Pattern: Collision-induced dissociation (CID) would likely lead to characteristic fragments of the thiazide ring structure. Common fragments for 6-chloro-7-sulfamoyl-3-alkyl-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxides include m/z 269, 205, and 126.[9][10][11]

Workflow for LC-MS based Impurity Identification

Caption: A systematic workflow for the identification of the potential impurity using LC-MS.

NMR spectroscopy is the definitive technique for the structural elucidation of organic molecules.[25][27][28][29][30][31] Should the impurity be isolated in sufficient quantity (typically >1 mg), ¹H and ¹³C NMR would provide unambiguous structural confirmation.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons, the sulfonamide protons, and a characteristic signal for the bromomethyl (-CH₂Br) group, likely in the region of 3.5-4.0 ppm. The absence of signals for the allyl group (typically around 5-6 ppm for the vinyl protons and ~3.2 ppm for the methylene protons) would be a key indicator.

-

¹³C NMR: The spectrum would confirm the carbon framework of the molecule, including a signal for the bromomethyl carbon.

Forced Degradation Studies

To proactively investigate the potential for this impurity to form via degradation, forced degradation studies should be conducted on the Althiazide drug substance.[12][13][14][15][16]

| Stress Condition | Typical Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | To assess stability in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | To assess stability in alkaline conditions. |

| Oxidative Degradation | 3% H₂O₂, room temperature, 24h | To evaluate susceptibility to oxidation. |

| Thermal Degradation | 80 °C, 48h | To assess stability at elevated temperatures. |

| Photostability | ICH Q1B conditions (UV and visible light) | To determine sensitivity to light. |

Following exposure to these stress conditions, the samples should be analyzed by the developed stability-indicating HPLC method to identify any new degradation products.

Conclusion and Recommendations

While this compound is not a compendial impurity of Althiazide, its formation is mechanistically plausible. A proactive and scientifically sound approach to impurity profiling necessitates the consideration of such potential impurities. The analytical strategies outlined in this guide, combining a stability-indicating HPLC method with advanced spectroscopic techniques like LC-MS and NMR, provide a robust framework for the detection, identification, and quantification of this and other potential impurities in Althiazide. It is recommended that these methodologies be incorporated into the quality control and stability testing programs for Althiazide to ensure the continued safety and quality of this important therapeutic agent.

References

-

Veeprho. (n.d.). Althiazide Impurities and Related Compound. Retrieved from [Link]

- Thevis, M., Schmickler, H., & Schänzer, W. (2002). Mass Spectrometric Behavior of Thiazide-Based Diuretics after Electrospray Ionization and Collision-Induced Dissociation. Analytical Chemistry, 74(15), 3591–3598.

-

Thevis, M., Schmickler, H., & Schänzer, W. (2002). Mass spectrometric behavior of thiazide-based diuretics after electrospray ionization and collision-induced dissociation. PubMed. Retrieved from [Link]

-

Thevis, M., Schmickler, H., & Schänzer, W. (n.d.). Mass Spectrometric Behavior of Thiazide-Based Diuretics after Electrospray Ionization and Collision-Induced Dissociation. American Chemical Society. Retrieved from [Link]

-

Pharma Tutor. (2020, October 19). POLYTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

TLC, et al. (n.d.). Liquid-chromatographic detection of thiazide diuretics in urine. PubMed. Retrieved from [Link]

-

Kim, J., et al. (2021). Screening and elucidation of fragmentations of 23 diuretics in dietary supplements using UHPLC-Q-Orbitrap. PubMed. Retrieved from [Link]

-

Garbis, S. D., Hanley, L., & Kalita, S. (2002). Detection of Thiazide-Based Diuretics in Equine Urine by Liquid Chromatography/Mass Spectrometry. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydrochlorothiazide. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of hydrochlorothiazide and drugs in its combination by HPLC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Althiazide. PubChem. Retrieved from [Link]

-

PharmaCompass. (n.d.). Althiazide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). ALTHIAZIDE. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A validated HPLC method for the determination of hydrochlorothiazide in human plasma and its application in pharmacokinetic studies. Retrieved from [Link]

-

SciSpace. (n.d.). Validated chromatographic methods for determination of hydrochlorothiazide and spironolactone in pharmaceutical formulation in p. Retrieved from [Link]

-

PhaRxmon Consulting LLC. (n.d.). Puri®cation and Identi®cation of an Impurity in Bulk Hydrochlorothiazide. Retrieved from [Link]

-

PubMed. (n.d.). Purification and identification of an impurity in bulk hydrochlorothiazide. Retrieved from [Link]

-

Wikipedia. (n.d.). Altizide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS, ISOLATION, AND CHARACTERIZATION OF HYDROCHLOROTHIAZIDE DIMER IMPURITY. Retrieved from [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

-

PharmaCompass. (n.d.). Polythiazide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Research and Reviews. (n.d.). Force Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Retrieved from [Link]

-

IJPPR. (2015, April 25). Stress Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Retrieved from [Link]

-

Wikipedia. (n.d.). Polythiazide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. Retrieved from [Link]

-

The University of Manchester. (n.d.). New NMR Tools for Impurity Analysis. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

-

Grokipedia. (2026, January 7). Polythiazide. Retrieved from [Link]

-

IJRPS. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

-

PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

-

ijrti. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis, characterization and biological evaluation of some novel substituted 1, 3-thaizine derivatives. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Althiazide | C11H14ClN3O4S3 | CID 2122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Althiazide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Altizide - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ALTHIAZIDE [drugfuture.com]

- 8. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mass spectrometric behavior of thiazide-based diuretics after electrospray ionization and collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. rroij.com [rroij.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biomedres.us [biomedres.us]

- 17. Liquid-chromatographic detection of thiazide diuretics in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. HPLC Method for Analysis of Hydrochlorothiazide | SIELC Technologies [sielc.com]

- 19. jocpr.com [jocpr.com]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. Screening and elucidation of fragmentations of 23 diuretics in dietary supplements using UHPLC-Q-Orbitrap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. ijprajournal.com [ijprajournal.com]

- 25. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ijrti.org [ijrti.org]

- 27. pharxmonconsulting.com [pharxmonconsulting.com]

- 28. Purification and identification of an impurity in bulk hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. SYNTHESIS, ISOLATION, AND CHARACTERIZATION OF HYDROCHLOROTHIAZIDE DIMER IMPURITY | Semantic Scholar [semanticscholar.org]

- 30. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 31. research.manchester.ac.uk [research.manchester.ac.uk]

An In-depth Technical Guide to the Theoretical Mass and Formula of 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Abstract: This technical guide provides a comprehensive analysis of 3-Des(allylthio)methyl-3-bromomethyl Althiazide, a derivative of the thiazide diuretic, Althiazide. The primary focus of this document is the meticulous determination of its chemical formula and the precise calculation of its theoretical (monoisotopic) mass. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require a foundational understanding of this compound's core physicochemical properties. Methodologies are detailed with a focus on the causality behind the scientific choices, ensuring both accuracy and reproducibility. All discussions are grounded in authoritative chemical principles and supported by verifiable references.

Introduction to Althiazide and its Derivatives

Althiazide is a thiazide diuretic characterized by a benzothiadiazine core structure.[1][2] Its systematic IUPAC name is 6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide.[1] Thiazide diuretics primarily act on the distal convoluted tubule of the nephron to inhibit the sodium-chloride symporter, leading to increased excretion of sodium and water, which is beneficial in treating hypertension and edema.[2][3]

The modification of established drug molecules is a cornerstone of pharmaceutical development, aiming to enhance efficacy, alter pharmacokinetic properties, or explore structure-activity relationships (SAR). The compound of interest, this compound, represents a synthetic derivative where the substituent at the 3-position of the benzothiadiazine ring has been chemically altered. Understanding the precise molecular formula and mass of such a new chemical entity is the first and most critical step in its characterization.

Derivation of the Molecular Formula

The determination of the molecular formula for this compound is a logical process of structural deconstruction and reconstruction based on IUPAC nomenclature.

Analysis of the Parent Compound: Althiazide

The foundational structure is Althiazide. Published and verified sources establish its molecular formula as:

This formula corresponds to the structure shown below:

Figure 1. Chemical Structure of the Parent Compound, Althiazide.

Figure 1. Chemical Structure of the Parent Compound, Althiazide.

Interpreting the Derivative Nomenclature

The name "this compound" dictates a specific substitution at the 3-position of the Althiazide core:

-

"3-Des(allylthio)methyl-" : This prefix indicates the removal of the entire (allylthio)methyl group from the 3-position.

-

Allyl group: -CH₂-CH=CH₂ (Formula: C₃H₅)

-

Thio group: -S- (Formula: S)

-

Methyl linker: -CH₂- (Formula: CH₂)

-

Therefore, the removed (allylthio)methyl group (-CH₂-S-C₃H₅) has a formula of C₄H₇S .

-

-

"-3-bromomethyl" : This suffix indicates the addition of a bromomethyl group at the same 3-position.

-

Bromomethyl group: -CH₂Br (Formula: CH₂Br )

-

Calculating the Final Molecular Formula

The final formula is derived by adjusting the elemental composition of the parent Althiazide molecule based on the removed and added groups.

| Element | Althiazide Formula | Atoms Removed (-C₄H₇S) | Atoms Added (+CH₂Br) | Final Derivative Formula |

| Carbon (C) | 11 | - 4 | + 1 | 8 |

| Hydrogen (H) | 14 | - 7 | + 2 | 9 |

| Chlorine (Cl) | 1 | - 0 | + 0 | 1 |

| Nitrogen (N) | 3 | - 0 | + 0 | 3 |

| Oxygen (O) | 4 | - 0 | + 0 | 4 |

| Sulfur (S) | 3 | - 1 | + 0 | 2 |

| Bromine (Br) | 0 | - 0 | + 1 | 1 |

Thus, the deduced molecular formula for this compound is C₈H₉BrClN₃O₄S₂ .

Calculation of Theoretical Mass

The theoretical mass, for the purposes of high-resolution mass spectrometry, refers to the monoisotopic mass . This is calculated using the mass of the most abundant stable isotope of each element, rather than the weighted average atomic mass found on the periodic table.[1][6] This distinction is critical because mass spectrometers with sufficient resolving power can distinguish between molecules differing by the mass of a single neutron.

Principle of Monoisotopic Mass Calculation

The monoisotopic mass of a molecule is the sum of the exact masses of the most abundant naturally occurring stable isotopes of its constituent atoms.[4][5] This value is fundamental for the accurate identification of a compound in techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometry.

The workflow for this calculation is as follows:

Caption: Workflow for Theoretical Monoisotopic Mass Calculation.

Isotopic Masses for Calculation

The exact masses of the most abundant stable isotopes required for this calculation are sourced from authoritative bodies like the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST).

| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93 |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| Bromine | ⁷⁹Br | 78.918336 | 50.69 |

| Chlorine | ³⁵Cl | 34.968853 | 75.78 |

| Nitrogen | ¹⁴N | 14.003074 | 99.632 |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| Sulfur | ³²S | 31.972071 | 94.93 |

| Source: Data compiled from established scientific references.[7][8] |

Note on Halogens: Chlorine and Bromine have significant natural abundances of heavier isotopes (³⁷Cl and ⁸¹Br).[9][10] While the monoisotopic mass calculation uses only the lightest isotope (³⁵Cl and ⁷⁹Br), the presence of the heavier isotopes will result in a characteristic M+2 peak in a mass spectrum, which is a key diagnostic feature for halogenated compounds.

Final Mass Calculation

The theoretical monoisotopic mass of C₈H₉BrClN₃O₄S₂ is calculated as follows:

| Element | Isotope | Exact Mass (Da) | Atom Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 8 | 96.000000 |

| Hydrogen | ¹H | 1.007825 | 9 | 9.070425 |

| Bromine | ⁷⁹Br | 78.918336 | 1 | 78.918336 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Nitrogen | ¹⁴N | 14.003074 | 3 | 42.009222 |

| Oxygen | ¹⁶O | 15.994915 | 4 | 63.979660 |

| Sulfur | ³²S | 31.972071 | 2 | 63.944142 |

| Total | 388.890638 |

The theoretical monoisotopic mass of this compound is 388.8906 Da .

Experimental Verification Protocol

The calculated theoretical mass must be verified experimentally. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Protocol: HRMS Analysis via ESI-TOF

This protocol outlines a self-validating system for the confirmation of the molecular formula.

Objective: To experimentally determine the exact mass of this compound and confirm its elemental composition.

Instrumentation:

-

Agilent 6545XT AdvanceBio LC/Q-TOF (or equivalent)

-

Electrospray Ionization (ESI) source

-

Liquid Chromatography (LC) system for sample introduction

Procedure:

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrument Calibration: Calibrate the mass spectrometer immediately prior to the analysis using the manufacturer's recommended tuning mix. This ensures mass accuracy is within an acceptable tolerance (typically < 5 ppm).

-

Ionization Method: Operate the ESI source in positive ion mode. The tertiary amine in the benzothiadiazine ring is expected to readily accept a proton.

-

Rationale: Positive mode ESI is chosen to generate the protonated molecule [M+H]⁺, which is a stable and commonly observed ion for molecules containing basic nitrogen atoms.

-

-

Mass Analysis: Acquire data in full scan mode over a mass range of m/z 100-1000. Set the instrument to high-resolution mode (>20,000 FWHM).

-

Data Processing:

-

Extract the mass spectrum for the analyte peak.

-

Identify the monoisotopic peak for the protonated molecule, [C₈H₉BrClN₃O₄S₂ + H]⁺.

-

Expected m/z: 388.890638 (neutral mass) + 1.007276 (mass of H⁺) = 389.897914 .

-

Observe the isotopic pattern. A prominent peak at M+2 (approx. m/z 391.89) is expected due to the presence of ³⁷Cl and ⁸¹Br, confirming the presence of these halogens.

-

Utilize the instrument's software to calculate the molecular formula from the measured accurate mass and compare it to the theoretical formula (C₈H₉BrClN₃O₄S₂). The mass error should be below 5 ppm.

-

Caption: Experimental workflow for HRMS verification.

Conclusion

Through a systematic application of chemical nomenclature rules, the molecular formula of this compound has been confidently determined to be C₈H₉BrClN₃O₄S₂ . Subsequently, using the principles of monoisotopic mass calculation, its theoretical mass has been established as 388.8906 Da . This foundational data is indispensable for the unambiguous identification and characterization of this novel Althiazide derivative in any research or development setting. The provided HRMS protocol offers a robust method for the empirical validation of these theoretical values, ensuring high confidence in the compound's identity.

References

-

Title: Althiazide | C11H14ClN3O4S3 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: altizide - Drug Central Source: Drug Central URL: [Link]

-

Title: What is the Difference Between Monoisotopic Mass and Average Mass Source: Pediaa.Com URL: [Link]

-

Title: Thiazide Source: Wikipedia URL: [Link]

-

Title: ALTHIAZIDE - gsrs Source: FDA Global Substance Registration System URL: [Link]

-

Title: Thiazide Diuretics Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: Thiazide Diuretics Mnemonic for USMLE Source: Sketchy URL: [Link]

-

Title: Exact Masses of the Elements and Isotopic Abundances Source: Scientific Instrument Services URL: [Link]

-

Title: Table of Isotopic Masses and Natural Abundances Source: University of Alberta URL: [Link]

-

Title: 6.7: Other Important Isotopes- Br and Cl Source: Chemistry LibreTexts URL: [Link]

-

Title: Chlorine » isotope data Source: WebElements Periodic Table URL: [Link]

-

Title: Monoisotopic and Average Mass Source: IonSource URL: [Link]

Sources

- 1. differencebetween.com [differencebetween.com]

- 2. Masses [www2.chemistry.msu.edu]

- 3. US5856501A - Synthesis of thiazole derivatives - Google Patents [patents.google.com]

- 4. ionsource.com [ionsource.com]

- 5. biology.stackexchange.com [biology.stackexchange.com]

- 6. pediaa.com [pediaa.com]

- 7. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]

- 8. chem.ualberta.ca [chem.ualberta.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. WebElements Periodic Table » Chlorine » isotope data [webelements.com]

Nuclear Magnetic Resonance (NMR) spectra of 3-Des(allylthio)methyl-3-bromomethyl Althiazide

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Authored by a Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and development, the precise structural characterization of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities is a cornerstone of regulatory approval and drug safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique, offering unparalleled insight into molecular structure at the atomic level.[1][2] This guide provides a comprehensive technical analysis of the expected NMR spectra for this compound, a derivative of the thiazide diuretic Althiazide.[3][4]

Thiazide diuretics are a class of drugs primarily used to treat hypertension and edema.[5][6] The modification of the parent Althiazide structure—specifically, the replacement of the allylthiomethyl group with a bromomethyl group—can significantly alter its chemical properties and biological activity. Therefore, unambiguous structural confirmation is essential. This document serves as a predictive guide for researchers, outlining the expected ¹H and ¹³C NMR spectral features and providing a robust strategy for empirical verification using one-dimensional and two-dimensional NMR techniques. The insights from NMR are crucial for confirming compound identity, assessing purity, and advancing drug development programs.[7][8]

Molecular Structure and Atom Numbering

To facilitate a clear and systematic discussion of the NMR spectra, the atoms of this compound have been numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the analysis. The molecule possesses a stereocenter at the C3 position.

Note: Due to limitations in rendering complex chemical structures with DOT, the above is a simplified representation. For a precise structural analysis, please refer to the 2D chemical structure below.

2D Chemical Structure with Numbering

Figure 2: Recommended workflow for NMR data acquisition and structural elucidation.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Vortex briefly to ensure complete dissolution.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve good line shape and resolution using the deuterium signal of the solvent.

-

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum with a spectral width of approximately 16 ppm, a 30-degree pulse, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum with a spectral width of 250 ppm, a 45-degree pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.

-

-

2D NMR Acquisition:

-

COSY: Acquire a gradient-selected COSY (gCOSY) experiment.

-